molecular formula C17H17BrN2O B12119267 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)- CAS No. 62871-34-5

1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-

Cat. No.: B12119267
CAS No.: 62871-34-5
M. Wt: 345.2 g/mol
InChI Key: SKIPEXIATADEJM-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves introducing the 5-bromo-2-butoxyphenyl group onto the benzimidazole core. Specific synthetic routes may vary, but common methods include nucleophilic aromatic substitution or Suzuki coupling reactions.

      Reaction Conditions: Reaction conditions typically involve suitable solvents, catalysts, and temperature control.

      Industrial Production: Information on industrial-scale production methods for this specific compound is limited.

  • Chemical Reactions Analysis

      Reactivity: Benzimidazole derivatives can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are often employed. Conditions vary based on the specific reaction.

      Major Products: The major products depend on the substitution pattern and reaction conditions. Detailed studies would be needed to identify specific products for this compound.

  • Scientific Research Applications

    Anticancer Activity

    Benzimidazole derivatives, including 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-, have shown promising anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation and DNA replication. For instance:

    • Case Study : Research demonstrated that related benzimidazole derivatives exhibited significant efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. Specific derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin against A-549 and MCF-7 cell lines .

    Antimicrobial Activity

    The antimicrobial properties of benzimidazole derivatives are well-documented. The presence of halogen substituents, such as bromine in this compound, enhances antibacterial activity against Gram-positive bacteria.

    CompoundMIC (μg/mL)Target Bacteria
    1H-Benzimidazole Derivative4Staphylococcus aureus
    1H-Benzimidazole Derivative8Streptococcus faecalis
    1H-Benzimidazole Derivative16Methicillin-resistant Staphylococcus aureus

    Research indicates that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

    Antiviral Activity

    Benzimidazole derivatives have also been explored for their antiviral potential against viruses such as hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). The mechanism often involves the inhibition of viral replication.

    • Case Study : A study highlighted that certain benzimidazole derivatives acted as dual-target inhibitors against HCV, showcasing effective inhibition with low cytotoxicity . Another study reported that specific compounds exhibited EC50 values of less than 1 mM against BVDV .

    Mechanism of Action

      Targets: The exact molecular targets for this specific compound would require further investigation.

      Pathways: Benzimidazoles may interact with cellular pathways related to cell growth, apoptosis, or enzyme inhibition.

  • Comparison with Similar Compounds

    Remember that while benzimidazole derivatives show promising properties, further research is essential to fully understand the potential of this specific compound

    Biological Activity

    1H-Benzimidazole derivatives, including 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of nitrogenous heterocycles that exhibit a range of pharmacological effects, making them valuable in the development of therapeutic agents.

    Chemical Structure and Properties

    1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)- has the following molecular characteristics:

    Property Value
    Molecular Formula C17H18BrN3O
    Molecular Weight 368.25 g/mol
    CAS Number 62871-34-5
    IUPAC Name 2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole

    The presence of the benzimidazole moiety is crucial for its biological activity, as it serves as a pharmacophore for various therapeutic applications.

    Antimicrobial Activity

    Benzimidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with the benzimidazole nucleus exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

    Antiviral Activity

    Recent investigations have highlighted the potential of benzimidazole derivatives against viral infections. For example, some studies report that specific benzimidazole compounds effectively inhibit hepatitis B and C viruses (HBV and HCV). One study found that a compound similar to 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)- exhibited an EC50 value of approximately 1.5 μM against HBV .

    Anticancer Properties

    Benzimidazole derivatives have also been explored for their anticancer effects. They have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancers. Research has indicated that modifications to the benzimidazole structure can enhance its cytotoxicity against cancer cells .

    Structure-Activity Relationship (SAR)

    The biological activity of benzimidazole derivatives is closely linked to their structural features. The presence of halogen substituents (like bromine) and alkoxy groups enhances lipophilicity and bioavailability, which can improve the compound's interaction with biological targets .

    Key Findings from Recent Studies

    • Antibacterial Activity : Compounds with a similar structure demonstrated effective inhibition against gram-positive and gram-negative bacteria.
    • Antiviral Efficacy : Certain derivatives showed potent activity against viral replication with low cytotoxicity.
    • Cytotoxic Effects on Cancer Cells : Variations in substituents on the benzimidazole ring significantly influenced anticancer activity.

    Case Studies

    Several case studies have been conducted to evaluate the efficacy of benzimidazole derivatives:

    • Case Study 1 : A study by Xu et al. demonstrated that a benzimidazole derivative inhibited HBV secretion with an EC50 value of 1.5 μM while maintaining a CC50 value of 24.5 μM, indicating good selectivity .
    • Case Study 2 : Research conducted by Tsay et al. synthesized benzimidazole-coumarin hybrids that exhibited strong antiviral activity against HCV with EC50 values as low as 3.0 nM .

    Properties

    CAS No.

    62871-34-5

    Molecular Formula

    C17H17BrN2O

    Molecular Weight

    345.2 g/mol

    IUPAC Name

    2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole

    InChI

    InChI=1S/C17H17BrN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20)

    InChI Key

    SKIPEXIATADEJM-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

    Origin of Product

    United States

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